2-Fluoro-6-nitro-N-phenylbenzamide
Overview
Description
2-Fluoro-6-nitro-N-phenylbenzamide is a synthetic compound . It has the empirical formula C13H9FN2O3 and a molecular weight of 260.22 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-nitro-N-phenylbenzamide consists of a benzene ring with a carbon bearing a nitro group . The InChI key for this compound is GQVRPSFDUVNMDA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-6-nitro-N-phenylbenzamide is a solid compound . It has a density of 1.411±0.06 g/cm3 at 20℃ 760 Torr . The melting point is between 163-165℃ . The predicted boiling point is 342.4±32.0 °C .Scientific Research Applications
1. Field of Application: Agronomy 2-Fluoro-6-nitro-N-phenylbenzamide might be used in the field of agronomy, specifically in the study of the effects of different nitrogen fertilizer doses on the growth and yield of crops .
3. Methods of Application The study investigated the effects of different doses of nitrogen fertilizer (0, 90, 120, and 150 kg using urea) on quinoa growth in the Loess Plateau region of China . The parameters measured included plant height, stem diameter, chlorophyll content, net photosynthesis rate, transpiration rate, stomatal conductance, and intercellular CO2 concentration .
4. Results or Outcomes The results showed that nitrogen fertilization significantly influenced quinoa phenology, prompting early flowering and shorter growth at an optimum rate of 120 kg ha−1 . Nitrogen application enhanced growth traits such as plant height, stem diameter, and chlorophyll content, particularly at the heading and flowering stages . Photosynthesis-related parameters were also affected by nitrogen application, with higher values observed at 120 kg ha−1 . The study demonstrated a positive correlation between grain yield and growth traits, photosynthesis-related traits, and chlorophyll content .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-nitro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVRPSFDUVNMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-nitro-N-phenylbenzamide | |
CAS RN |
870281-83-7 | |
Record name | 2-fluoro-6-nitro-N-phenylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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